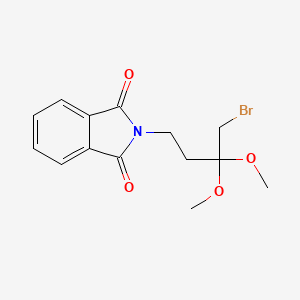
2-(4-溴-3,3-二甲氧基丁基)异吲哚-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione is a chemical compound characterized by the presence of an isoindole-1,3-dione core with a 4-bromo-3,3-dimethoxybutyl substituent.
科学研究应用
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
作用机制
Target of Action
The primary targets of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione interacts with its targets by binding to the dopamine receptors. This interaction results in modulation of the receptors, which can lead to changes in neurotransmission
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological processes, including motor control, reward, and certain forms of memory . By modulating the activity of dopamine receptors, 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione can influence these pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and to be metabolized primarily in the liver
Result of Action
It has been suggested that the compound may have therapeutic potential due to its interaction with dopamine receptors . For example, one study found that a similar compound was able to reverse Parkinsonism in a mouse model .
Action Environment
The action, efficacy, and stability of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target receptors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by bromination and methoxylation reactions. One common approach involves the reaction of 4-bromo-2-isopropylisoindoline-1,3-dione with dimethyl (pyridin-2-yl) boronate in toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
- 2-(4-Bromobutyl)isoindole-1,3-dione
- 2-(4-Bromobutoxy)isoindoline-1,3-dione
- 4-Bromoisoindoline-1,3-dione
Uniqueness
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione is unique due to the presence of the 3,3-dimethoxybutyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(4-bromo-3,3-dimethoxybutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-19-14(9-15,20-2)7-8-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLRXGUVTYNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCN1C(=O)C2=CC=CC=C2C1=O)(CBr)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














